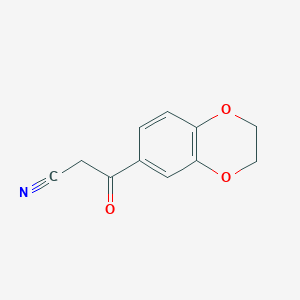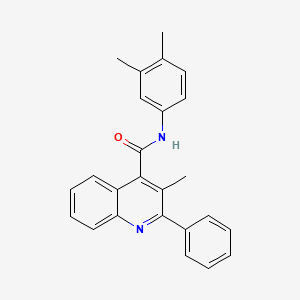![molecular formula C25H27NO4 B4693594 N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide](/img/structure/B4693594.png)
N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide
描述
N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide, also known as GW501516, is a synthetic drug that has been extensively researched for its potential applications in the field of sports performance enhancement and treatment of metabolic disorders. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that is believed to enhance the oxidation of fatty acids, increase endurance, and improve insulin sensitivity.
作用机制
N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide is a selective PPARδ agonist that activates the transcription of genes involved in fatty acid metabolism, glucose uptake, and mitochondrial biogenesis. It has been shown to increase the expression of genes involved in oxidative metabolism, such as carnitine palmitoyltransferase-1 (CPT-1) and pyruvate dehydrogenase kinase 4 (PDK4), and decrease the expression of genes involved in lipid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also increases the expression of genes involved in glucose uptake, such as glucose transporter 4 (GLUT4), and enhances mitochondrial biogenesis through the activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α).
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide has been shown to increase endurance and improve lipid metabolism in animal models. It has been reported to increase the expression of genes involved in oxidative metabolism, such as CPT-1 and PDK4, and decrease the expression of genes involved in lipid synthesis, such as FAS and ACC. It also increases the expression of genes involved in glucose uptake, such as GLUT4, and enhances mitochondrial biogenesis through the activation of PGC-1α. In addition, it has been shown to improve insulin sensitivity and reduce inflammation in animal models.
实验室实验的优点和局限性
N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in DMSO and ethanol. However, it also has some limitations, such as its potential toxicity, low bioavailability, and lack of long-term safety data. In addition, its use in human subjects is currently prohibited by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects.
未来方向
There are several potential future directions for the research on N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide. One area of interest is the development of safer and more effective PPARδ agonists for the treatment of metabolic disorders, such as type 2 diabetes and dyslipidemia. Another area of interest is the investigation of the potential anti-inflammatory, neuroprotective, and anti-cancer properties of N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide. In addition, the long-term safety and efficacy of N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide in human subjects need to be further studied.
科学研究应用
N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide has been extensively studied for its potential applications in the field of sports performance enhancement and treatment of metabolic disorders. It has been shown to increase endurance, improve lipid metabolism, and enhance insulin sensitivity in animal models. In addition, it has been investigated for its potential anti-inflammatory, neuroprotective, and anti-cancer properties.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-[3-(3-methylphenoxy)propoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-18-6-4-7-22(16-18)30-15-5-14-29-21-11-9-20(10-12-21)25(27)26-23-17-19(2)8-13-24(23)28-3/h4,6-13,16-17H,5,14-15H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXDJPDCFFVRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B4693513.png)
![3,5-dihydroxy-N'-(2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)benzohydrazide](/img/structure/B4693526.png)
![N-cyclopentyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B4693534.png)
![2-phenoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4693536.png)
![1-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4693542.png)
![N-[2-({2-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B4693545.png)

![1-(ethylsulfonyl)-N'-[3-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4693557.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B4693565.png)
![diisopropyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4693581.png)
![ethyl 2-{[(6-bromo-2-imino-2H-chromen-3-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4693587.png)


![2,2,4-trimethyl-1-[3-(4-nitrophenyl)acryloyl]-1,2-dihydro-6-quinolinyl 3-(4-nitrophenyl)acrylate](/img/structure/B4693612.png)